molecular formula C7H14O6 B1233753 1D-5-O-methyl-chiro-inositol

1D-5-O-methyl-chiro-inositol

Cat. No.: B1233753
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-MYRJGQQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-5-O-methyl-chiro-inositol is a cyclitol ether formed by etherification of the 5-hydroxy group of 1D-chiro-inositol. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.
This compound, also known as quebrachitol, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring.

Scientific Research Applications

Metabolic Functions and Absorption

1D-5-O-methyl-chiro-inositol, a variant of d-chiro-inositol, demonstrates distinct biological activities and is involved in various metabolic processes. In scientific research, it has been identified for its role in metabolic pathways and its insulin-mimetic properties. Studies have shown that d-chiro-inositol and its variants, such as pinitol (a form of 1d-3-O-methyl-chiro-inositol), are absorbed from dietary sources and are crucial for functions like insulin signaling, regulation of ion-channel permeability, and stress response. It has been found that these compounds are absorbed efficiently from the gastrointestinal tract, suggesting their metabolic significance (Lin et al., 2009).

Therapeutic Applications in Polycystic Ovary Syndrome (PCOS) and Diabetes

The insulin-mimetic effects of this compound and its role in improving ovarian function and metabolism have been studied extensively, especially in the context of PCOS and Type 2 Diabetes Mellitus (T2DM). Research has highlighted the effectiveness of d-chiro-inositol in improving ovarian function, reducing hyperandrogenism, and positively impacting metabolic aspects in PCOS patients. Moreover, the effectiveness and safety of myo-inositol and d-chiro-inositol treatment in T2DM have also been evaluated, showing significant improvements in glycemic control without reported side effects (Pintaudi et al., 2016; Pizzo et al., 2014).

Role in Gestational Diabetes and Fertility

Inositols, including this compound, have been studied for their potential role in preventing gestational diabetes mellitus (GDM) and in supporting fertility. Clinical trials have explored the use of inositol supplements during early pregnancy to prevent GDM, particularly in women with a family history of diabetes. However, results are mixed, indicating the need for further research to determine the optimal dosages and combinations of inositol isomers for these applications (Farren et al., 2017).

Bioavailability and Pathways

Understanding the bioavailability and molecular pathways of inositols, including this compound, is crucial for optimizing their therapeutic use. Studies have investigated the synthesis, absorption, and role of these compounds in preventing conditions such as metabolic syndrome, neural tube defects, and PCOS. The research underscores the importance of inositol stereoisomers and their bioavailability for clinical and scientific applications, especially in managing insulin resistance and hormonal disturbances (Kiani et al., 2021; Orrù et al., 2017).

Properties

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(1S,2R,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m1/s1

InChI Key

DSCFFEYYQKSRSV-MYRJGQQHSA-N

Isomeric SMILES

COC1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O

SMILES

COC1C(C(C(C(C1O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Synonyms

2-O-methyl-chiro-inositol
2-O-methylchiroinositol
quebrachitol
quebrachitol, (L-chiro)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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